molecular formula C18H20O2 B3262482 Estra-1,3,5(10),15-tetraen-17-one, 3-hydroxy- CAS No. 3563-25-5

Estra-1,3,5(10),15-tetraen-17-one, 3-hydroxy-

Cat. No.: B3262482
CAS No.: 3563-25-5
M. Wt: 268.3 g/mol
InChI Key: CCMDDSSGLUJFMA-CBZIJGRNSA-N
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Description

“Estra-1,3,5(10),15-tetraen-17-one, 3-hydroxy-” is an important intermediate widely used in the field of natural product synthesis and drug discovery . It is an estrane (C18) steroid and an analogue of estradiol . It is also known by other names such as Estra-1,3,5 (10)-trien-17-ol, (17β)-; Estradiol, 3-deoxy-; 1,3,5 (10)-Estratriene-17β-ol; 17β-Estradiol, 3-deoxy-; 17β-Hydroxyestra-1,3,5 (10)-triene; 3-Deoxy-17β-estradiol; 3-Deoxyestradiol; Desoxy-dihydroestrone; 1,3,5 (10)-Oestratrien-17β-ol .


Synthesis Analysis

The synthesis of “Estra-1,3,5(10),15-tetraen-17-one, 3-hydroxy-” starts with estrone as the starting material. A substituted benzoyl group is applied to protect the phenolic hydroxyl group of estrone and ethanediol to protect the keto group. Phenyltrimethylammonium tribromide is selected as the optimal brominating reagent. Then debromination and hydrolysis reaction is carried out to obtain the target compound .


Molecular Structure Analysis

The molecular structure of “Estra-1,3,5(10),15-tetraen-17-one, 3-hydroxy-” can be viewed using Java or Javascript . The molecular weight of its methoxy derivative is 284.3927 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Estra-1,3,5(10),15-tetraen-17-one, 3-hydroxy-” include bromination, debromination, and hydrolysis .

Mechanism of Action

While the specific mechanism of action for “Estra-1,3,5(10),15-tetraen-17-one, 3-hydroxy-” is not mentioned in the search results, it is noted that it is used in the synthesis of estetrol, which is produced only by the fetal liver during human pregnancy . Estetrol has been shown to be useful for perimenopausal syndrome and the replacement of postmenopausal hormone, the prevention and treatment of osteoporosis and breast cancer, and oral contraceptives .

Future Directions

The future directions for “Estra-1,3,5(10),15-tetraen-17-one, 3-hydroxy-” could involve further exploration of its use in the synthesis of estetrol and other drugs, especially given its role in the treatment of various conditions related to hormonal imbalances .

Properties

IUPAC Name

(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5-7,10,14-16,19H,2,4,8-9H2,1H3/t14-,15-,16+,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMDDSSGLUJFMA-CBZIJGRNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1C=CC2=O)CCC4=C3C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C=CC2=O)CCC4=C3C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estra-1,3,5(10),15-tetraen-17-one, 3-hydroxy-
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Reactant of Route 6
Estra-1,3,5(10),15-tetraen-17-one, 3-hydroxy-

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